N-Boc-4-hydroxypiperidine

Physical Property Solid-State Characterization Process Chemistry

Choose N-Boc-4-hydroxypiperidine for reliable, orthogonal protection in multi-step syntheses. The Boc group prevents amine side reactions, ensuring higher yields than unprotected analogs. Its non-hygroscopic, crystalline form (mp 60–65°C) guarantees accurate automated dispensing and reproducible results in Mitsunobu reactions and solid-phase synthesis. Ideal for CNS and kinase drug discovery.

Molecular Formula C10H19NO3
Molecular Weight 201.26 g/mol
CAS No. 109384-19-2
Cat. No. B143537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-4-hydroxypiperidine
CAS109384-19-2
Synonyms1,1-Dimethylethyl 4-Hydroxypiperidine-1-carboxylate;  1-(tert-Butoxycarbonyl)-4-hydroxypiperidine;  1-(tert-Butyloxycarbonyl)piperidin-4-ol;  1-Boc-4-Hydroxypiperidine;  1-Boc-piperidin-4-ol;  1-tert-Butoxycarbonyl-4-piperidinol;  1-tert-Butyloxycarbonyl-4
Molecular FormulaC10H19NO3
Molecular Weight201.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)O
InChIInChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-4-8(12)5-7-11/h8,12H,4-7H2,1-3H3
InChIKeyPWQLFIKTGRINFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-hydroxypiperidine-1-carboxylate (CAS 109384-19-2): A Foundational N-Boc-Protected Piperidine Building Block for Pharmaceutical Synthesis


Tert-butyl 4-hydroxypiperidine-1-carboxylate (N-Boc-4-hydroxypiperidine) is a key heterocyclic building block characterized by a six-membered piperidine ring featuring a secondary hydroxyl group at the 4-position and a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen [1]. This compound, a white to off-white crystalline solid with a melting point range of 60–65 °C , serves as a versatile intermediate in medicinal chemistry. Its orthogonal protection strategy allows for selective transformations of the hydroxyl group while preserving the amine for later-stage deprotection, making it a preferred scaffold for the construction of complex, biologically active molecules [1].

Why a Simple 4-Hydroxypiperidine Analog Cannot Substitute for the Boc-Protected Derivative


Direct substitution of tert-butyl 4-hydroxypiperidine-1-carboxylate with its unprotected analog (4-hydroxypiperidine) or other positional isomers is chemically and procedurally invalid. The Boc protecting group is not a passive bystander; it fundamentally alters the compound's physical state (solid vs. hygroscopic solid/liquid) and synthetic utility . Without the Boc group, the reactive secondary amine leads to uncontrolled side reactions and complex purification challenges, significantly reducing overall synthetic efficiency [1]. This crucial protection strategy is the primary driver of this compound's selection over its unprotected counterpart for multi-step syntheses.

Quantitative Differentiation of Tert-butyl 4-hydroxypiperidine-1-carboxylate: A Comparator-Based Analysis


Melting Point Comparison: Solid-State Handling Advantage Over Positional Isomers and Unprotected Analogs

Tert-butyl 4-hydroxypiperidine-1-carboxylate exhibits a melting point range of 60–65 °C , placing it in a distinct and advantageous physical state relative to its close analogs. This is in stark contrast to the 3-hydroxypiperidine isomer (N-Boc-3-hydroxypiperidine), which is often a viscous liquid or a low-melting solid (43–50 °C for racemate) , and the unprotected 4-hydroxypiperidine, which is a higher-melting solid (86–90 °C) with significant hygroscopicity . The intermediate melting point and crystallinity of the target compound provide a unique balance of easy handling, purification, and storage stability compared to its liquid, low-melting, or highly hygroscopic alternatives.

Physical Property Solid-State Characterization Process Chemistry

Synthetic Yield Comparison: High-Efficiency Preparation via Aluminum Isopropoxide Reduction

A reported large-scale synthesis of tert-butyl 4-hydroxypiperidine-1-carboxylate from N-Boc-4-piperidone utilizes an aluminum isopropoxide reduction in a Meerwein-Ponndorf-Verley (MPV) type reaction. This method yields the target compound as a white solid in high purity (GC content 99.1%) and with an isolated mass of 156.3 g from 180.5 g of the piperidone intermediate . While no direct head-to-head yield comparison for this specific step is available for the 3-isomer, the reported high yield and straightforward purification via recrystallization contrast with the lower yields and more complex biocatalytic resolutions often required for the enantiomerically pure (S)-N-Boc-3-hydroxypiperidine [1], highlighting a more robust and scalable process for the racemic 4-hydroxy derivative.

Synthetic Methodology Process Efficiency Yield Optimization

Reactivity Comparison: Distinct Mitsunobu Reaction Utility for N-Heterocyclic Alkyl Ethers

Tert-butyl 4-hydroxypiperidine-1-carboxylate is specifically cited for its utility in synthesizing N-heterocyclic alkyl ethers via the Mitsunobu reaction, a transformation that leverages its secondary hydroxyl group . This is a documented, high-value application. In contrast, while N-Boc-3-hydroxypiperidine can also participate in Mitsunobu reactions, its primary differentiation lies in its role as a chiral precursor for drugs like ibrutinib, where its 3-position is crucial for the final pharmacophore [1]. The 4-isomer, therefore, finds its distinct niche in the construction of ether-linked heterocycles, a common motif in CNS and kinase-targeted agents.

Synthetic Methodology Mitsunobu Reaction Drug Discovery

Targeted Application Scenarios for Tert-butyl 4-hydroxypiperidine-1-carboxylate


Synthesis of N-Heterocyclic Alkyl Ethers via Mitsunobu Coupling

Researchers engaged in building compound libraries for central nervous system (CNS) or kinase targets can confidently select tert-butyl 4-hydroxypiperidine-1-carboxylate for the construction of N-heterocyclic alkyl ethers. Its established use in Mitsunobu reactions, as detailed in Section 3 , makes it the reagent of choice for introducing a piperidine-ether motif into a molecular scaffold. This is a key transformation for modulating physicochemical properties like lipophilicity and basicity.

Process Development Requiring Scalable, High-Yielding Racemic Building Blocks

In process chemistry, where cost, scalability, and robustness are paramount, the high-yielding, achiral synthesis of tert-butyl 4-hydroxypiperidine-1-carboxylate using aluminum isopropoxide (see Section 3) provides a clear advantage over chiral or lower-yielding routes. This makes it a preferred building block for the large-scale preparation of achiral drug intermediates, where the 4-position is a point of diversification.

Solid-Phase Synthesis and Automated Purification Workflows

The compound's well-defined crystalline nature and melting point (60–65 °C) make it exceptionally well-suited for automated weighing systems and solid-phase synthesis platforms. Its non-hygroscopic character minimizes variability due to moisture uptake, ensuring accurate stoichiometry in high-throughput experimentation and combinatorial chemistry, unlike its lower-melting or liquid analogs (see Section 3) .

Technical Documentation Hub

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